N-{[5-({[(1,3-benzothiazol-2-yl)carbamoyl]methyl}sulfanyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide
Description
The compound N-{[5-({[(1,3-benzothiazol-2-yl)carbamoyl]methyl}sulfanyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide is a structurally complex molecule featuring a 1,2,4-triazole core substituted with:
- A methyladamantane-1-carboxamide group at position 3, enhancing lipophilicity and metabolic stability due to adamantane’s rigid bicyclic framework .
- A sulfanyl-linked benzothiazole carbamoyl methyl moiety at position 5, which may facilitate hydrogen bonding and modulate electronic properties .
Adamantane derivatives are prized in medicinal chemistry for their ability to improve pharmacokinetic profiles, while benzothiazole and triazole moieties are associated with diverse bioactivities, including antimicrobial and anticancer effects .
Properties
IUPAC Name |
N-[[5-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32N6O3S2/c1-39-22-8-6-21(7-9-22)36-25(16-31-27(38)30-13-18-10-19(14-30)12-20(11-18)15-30)34-35-29(36)40-17-26(37)33-28-32-23-4-2-3-5-24(23)41-28/h2-9,18-20H,10-17H2,1H3,(H,31,38)(H,32,33,37) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXORATZWBSRTKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=NC4=CC=CC=C4S3)CNC(=O)C56CC7CC(C5)CC(C7)C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32N6O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
588.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[5-({[(1,3-benzothiazol-2-yl)carbamoyl]methyl}sulfanyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole and triazole intermediates, followed by their coupling with the adamantane derivative.
Preparation of Benzothiazole Intermediate: The benzothiazole moiety can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Preparation of Triazole Intermediate: The triazole ring is formed via a 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
Coupling Reaction: The benzothiazole and triazole intermediates are then coupled using a suitable linker, such as a sulfanyl group, under basic conditions.
Final Assembly: The final step involves the attachment of the adamantane-1-carboxamide moiety to the coupled intermediate, typically through an amide bond formation reaction using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesizers, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-{[5-({[(1,3-benzothiazol-2-yl)carbamoyl]methyl}sulfanyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like tin(II) chloride or hydrogenation.
Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions with strong nucleophiles like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Tin(II) chloride, hydrogenation catalysts
Substitution: Sodium hydride, potassium tert-butoxide
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Structural Features
| Structural Feature | Description |
|---|---|
| Adamantane Core | Provides stability and rigidity |
| Triazole Ring | Enhances biological activity |
| Benzothiazole Moiety | Known for pharmacological effects |
Biological Activities
N-{[5-({[(1,3-benzothiazol-2-yl)carbamoyl]methyl}sulfanyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide has been studied for various biological activities:
Antimicrobial Properties
Preliminary studies indicate that this compound may possess antimicrobial properties. Its ability to disrupt cellular processes makes it a candidate for further investigation against pathogens such as bacteria and fungi. The presence of the triazole ring is particularly noted for its interaction with enzymes critical for microbial metabolism .
Anti-inflammatory Effects
Research has shown that derivatives containing similar structural motifs exhibit anti-inflammatory activities. The benzothiazole component is known to enhance these effects, suggesting potential applications in treating inflammatory diseases .
Anticancer Potential
The compound's unique structure allows it to interact with various cellular targets involved in cancer progression. Studies have indicated that compounds with similar frameworks have shown promising anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest .
Case Study 1: Antimicrobial Activity Assessment
A study evaluated the antimicrobial efficacy of related adamantane derivatives against a panel of Gram-positive and Gram-negative bacteria as well as fungi like Candida albicans. Results demonstrated significant inhibition at varying concentrations, highlighting the potential of these compounds in developing new antimicrobial agents .
Case Study 2: Anti-inflammatory Mechanisms
In silico studies have been conducted to explore the anti-inflammatory potential of similar compounds using molecular docking techniques. These studies suggest that such compounds could inhibit key enzymes involved in inflammatory pathways, offering insights into their therapeutic applications .
Mechanism of Action
The mechanism of action of N-{[5-({[(1,3-benzothiazol-2-yl)carbamoyl]methyl}sulfanyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide involves its interaction with specific molecular targets. The benzothiazole and triazole moieties may interact with enzymes or receptors, modulating their activity. The adamantane moiety provides structural stability and enhances the compound’s binding affinity to its targets. The exact pathways and targets would depend on the specific biological context and require further experimental validation.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Features
The compound’s unique structural elements are compared to similar derivatives in Table 1.
Table 1: Structural Comparison of Triazole-Based Derivatives
Key Observations :
- The adamantane-carboxamide group in the target compound distinguishes it from simpler alkyl or aryl substituents in analogs .
Physicochemical Properties
Adamantane significantly impacts lipophilicity and molecular weight (MW), as shown in Table 2.
Biological Activity
N-{[5-({[(1,3-benzothiazol-2-yl)carbamoyl]methyl}sulfanyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide is a complex organic compound with significant potential in medicinal chemistry. This compound integrates several structural motifs, including an adamantane core, a triazole ring, and a benzothiazole moiety, which are known to enhance its biological activity. The molecular formula is C29H29FN6O2S2, and it has a molecular weight of 576.71 g/mol.
Structural Characteristics
The unique structure of this compound allows for various interactions with biological targets. The adamantane moiety contributes to stability and rigidity, while the triazole ring is recognized for its biological activity across multiple therapeutic areas. The presence of the benzothiazole moiety further enhances the pharmacological profile by potentially improving bioavailability and efficacy.
Antimicrobial Properties
Research indicates that compounds containing the triazole ring exhibit notable antimicrobial properties. For instance, studies have shown that derivatives of 1,2,4-triazoles demonstrate significant antibacterial activity against both drug-sensitive and drug-resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli . The mechanism often involves inhibition of specific enzymes crucial for bacterial survival.
| Compound | Target Pathogen | MIC (μg/mL) | Reference |
|---|---|---|---|
| Triazole Derivative A | S. aureus | 3.125 | |
| Triazole Derivative B | E. coli | 8 | |
| Benzothiazole Compound C | M. tuberculosis | Moderate to Good |
Anticancer Activity
The compound's structure suggests potential anticancer properties. Triazoles have been associated with various mechanisms of action against cancer cells, including apoptosis induction and cell cycle arrest . The incorporation of the benzothiazole moiety is known to enhance the anticancer activity of compounds by modulating signaling pathways involved in tumor growth.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be further elucidated through structure-activity relationship studies. Variations in substituents on the triazole or benzothiazole rings can significantly influence the compound's potency and selectivity against various biological targets.
Case Studies
Recent studies have focused on synthesizing similar compounds to evaluate their biological activities:
- Study on Antimicrobial Activity : A series of triazole derivatives were synthesized and tested against multiple bacterial strains. Compounds with specific substitutions exhibited enhanced activity compared to standard antibiotics like ampicillin .
- Anticancer Evaluation : A related compound demonstrated significant inhibition of cancer cell proliferation in vitro, highlighting the potential for developing new anticancer agents based on this scaffold .
- Anti-tubercular Activity : Research has shown that benzothiazole derivatives exhibit moderate to good anti-tubercular activity against Mycobacterium tuberculosis, suggesting that this class of compounds could be pivotal in treating resistant strains .
Q & A
Q. What are the optimal synthetic pathways for this compound, and how can reaction yields be improved?
The synthesis involves multi-step reactions, including:
- Step 1 : Formation of the 1,2,4-triazole core via cyclization of thiosemicarbazides under acidic conditions (e.g., H₂SO₄ or HCl) .
- Step 2 : Introduction of the adamantane-1-carboxamide group via nucleophilic substitution or amide coupling (e.g., using EDCI/HOBt) .
- Step 3 : Sulfanyl linkage between the benzothiazole carbamoyl group and the triazole using thiophilic reagents like DTT or TCEP .
Q. Yield Optimization :
- Use Design of Experiments (DoE) to screen variables (temperature, solvent polarity, catalyst loading). Bayesian optimization algorithms can predict optimal conditions .
- Monitor intermediates via HPLC or LC-MS to identify bottlenecks .
Q. How should researchers validate the compound’s structural integrity post-synthesis?
Methodology :
- X-ray crystallography (if single crystals are obtainable) or NMR (¹H/¹³C, 2D COSY/HSQC) to confirm regiochemistry of the triazole and adamantane substitution .
- FT-IR to verify functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for carboxamide, S-H stretch at ~2550 cm⁻¹ if unoxidized) .
- Mass spectrometry (HRMS) for molecular ion validation .
Advanced Research Questions
Q. How can molecular docking studies elucidate this compound’s bioactivity, given its hybrid adamantane-benzothiazole structure?
Approach :
Q. Contradiction Analysis :
- If experimental IC₅₀ values conflict with docking scores, re-evaluate protonation states (ADMET Predictor) or solvation effects (Poisson-Boltzmann calculations) .
Q. What strategies resolve discrepancies between computational predictions and experimental bioassay results?
Methodological Framework :
- Hypothesis 1 : Metabolic instability (e.g., sulfanyl group oxidation). Test via microsomal assays (human liver microsomes + NADPH) .
- Hypothesis 2 : Off-target binding. Perform kinome-wide profiling (Eurofins KinaseProfiler) .
- Statistical Reconciliation : Apply partial least squares (PLS) regression to correlate computed descriptors (logP, polar surface area) with assay data .
Q. How does the 4-methoxyphenyl group influence the compound’s physicochemical properties?
Key Analyses :
- Lipophilicity : Measure logD (octanol-water partition) via shake-flask method. The methoxy group increases hydrophobicity, enhancing membrane permeability .
- Electronic Effects : DFT calculations (Mulliken charges) to assess electron donation to the triazole ring, impacting π-π stacking in receptor binding .
- Steric Impact : Compare with analogs (e.g., 4-chlorophenyl) using CoMFA or CoMSIA models .
Q. What advanced spectroscopic techniques characterize its reactive intermediates during degradation?
Protocol :
- In-situ Raman spectroscopy to track degradation under stress conditions (heat/light) .
- LC-MS/MS for identifying oxidation products (e.g., sulfoxide/sulfone derivatives of the sulfanyl group) .
- EPR spectroscopy to detect radical intermediates if photodegradation is suspected .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
